

Spectroscopic Data for 2-Ethoxy-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethoxy-5-(trifluoromethyl)aniline

Cat. No.: B188868

[Get Quote](#)

Disclaimer: Extensive searches for experimental spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR) for the specific compound **2-Ethoxy-5-(trifluoromethyl)aniline** did not yield direct results from publicly accessible databases. Therefore, this guide presents the available spectroscopic data for the closely related structural analog, 2-Methoxy-5-(trifluoromethyl)aniline, as a reference. This information is intended to provide researchers, scientists, and drug development professionals with an informed approximation of the expected spectral characteristics for **2-Ethoxy-5-(trifluoromethyl)aniline**.

Spectroscopic Data for 2-Methoxy-5-(trifluoromethyl)aniline

The following tables summarize the available spectroscopic data for 2-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-65-5). This data serves as a valuable proxy for understanding the key spectral features of the target compound, **2-Ethoxy-5-(trifluoromethyl)aniline**.

Table 1: ^1H NMR Spectroscopic Data of 2-Methoxy-5-(trifluoromethyl)aniline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.9 - 7.1	m	2H	Aromatic H
6.7 - 6.8	m	1H	Aromatic H
3.8 - 4.0 (broad s)	s	2H	-NH ₂
3.85	s	3H	-OCH ₃

Note: Predicted ¹H NMR data. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data of 2-Methoxy-5-(trifluoromethyl)aniline

Chemical Shift (δ) ppm	Assignment
147.5	C-O
136.1	C-NH ₂
126.5 (q, J ≈ 270 Hz)	-CF ₃
122.0 (q, J ≈ 32 Hz)	C-CF ₃
117.8	Aromatic CH
116.3	Aromatic CH
110.9	Aromatic CH
55.8	-OCH ₃

Note: Predicted ¹³C NMR data. The multiplicity of the carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself are due to C-F coupling.

Table 3: Mass Spectrometry Data for 2-Methoxy-5-(trifluoromethyl)aniline

m/z	Relative Intensity	Assignment
191	High	[M] ⁺ (Molecular Ion)
176	Moderate	[M - CH ₃] ⁺
148	Moderate	[M - CH ₃ - CO] ⁺

Note: This represents a plausible fragmentation pattern under Electron Ionization (EI).

Table 4: Key IR Absorption Bands for 2-Methoxy-5-(trifluoromethyl)aniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretch (Amine)
3050 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1620 - 1580	Strong	N-H Bend (Amine) / C=C Stretch (Aromatic)
1350 - 1150	Strong	C-F Stretch (Trifluoromethyl)
1250 - 1200	Strong	Aryl-O Stretch (Asymmetric)
1050 - 1000	Medium	Aryl-O Stretch (Symmetric)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are applicable to solid organic compounds like **2-Ethoxy-5-(trifluoromethyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:

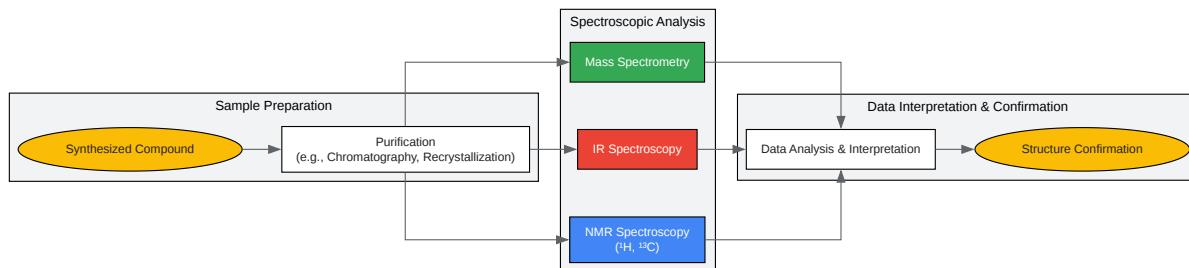
- Accurately weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry vial.[1]
- For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[2]
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter.

- ¹H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used for acquisition.
 - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]
 - The mixture should be ground to a fine, homogeneous powder to minimize light scattering. [4]
 - Place the powder into a pelletizing die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[3]
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet is placed in a sample holder in the path of the IR beam.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.


Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).
- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC-MS Analysis:
 - Injection: A small volume (e.g., 1 μL) of the solution is injected into the GC.
 - Separation: The sample is vaporized and travels through a capillary column, separating it from the solvent and any impurities.

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at a standard energy of 70 eV is commonly used for small molecules.[5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data for 2-Ethoxy-5-(trifluoromethyl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188868#spectroscopic-data-for-2-ethoxy-5-trifluoromethyl-aniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com